tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is a fluorinated azetidine derivative characterized by a four-membered azetidine ring, a tert-butyl carbamate protecting group, and a 1-fluoro-2-hydroxyethyl substituent. This structure combines the conformational rigidity of the azetidine ring with the electronic effects of fluorine, which enhances metabolic stability and modulates lipophilicity. The compound is of interest in medicinal chemistry, particularly in the development of protease inhibitors and CNS-targeting therapeutics due to its balanced polarity and bioavailability .
Properties
CAS No. |
1784559-60-9 |
|---|---|
Molecular Formula |
C10H18FNO3 |
Molecular Weight |
219.3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro-hydroxyethyl group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced, followed by hydroxylation.
Attachment of the tert-butyl group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate carboxylate precursors.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form carboxylic acids or can be involved in esterification reactions to form new esters.
Scientific Research Applications
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The fluoro-hydroxyethyl group can form hydrogen bonds and participate in electrostatic interactions, while the azetidine ring can provide steric effects that influence binding affinity and specificity.
Comparison with Similar Compounds
The compound is compared below with structurally related azetidine derivatives, focusing on substituent effects, synthesis routes, and physicochemical properties.
Halogenated Derivatives
Key Findings :
- Fluorine substitution (as in the target compound) improves metabolic stability compared to non-halogenated analogs like tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate .
- Brominated analogs (e.g., CAS 1420859-80-8) exhibit higher reactivity due to the bromine leaving group, making them versatile intermediates .
Hydroxyethyl/Aminoethyl Derivatives
Key Findings :
- The target compound’s fluorine atom increases electronegativity and lipophilicity (LogP ~1.5) compared to the hydroxyl analog (LogP ~0.8 for CAS 152537-03-6) .
- Amino-substituted derivatives (e.g., CAS 325775-44-8) are more polar, favoring solubility in aqueous systems .
Ester/Amide Derivatives
Key Findings :
- Ester/amide derivatives exhibit higher polarity (TPSA >60 Ų) compared to the target compound, limiting blood-brain barrier penetration .
- The target’s fluorine atom provides a balance between lipophilicity and polarity, making it more suitable for CNS applications .
Aromatic and Heterocyclic Derivatives
Key Findings :
- Aromatic substituents (e.g., phenylpyrazole in HC-A) increase molecular weight and reduce solubility, whereas the target compound’s smaller hydroxyethyl-fluorine group maintains favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
